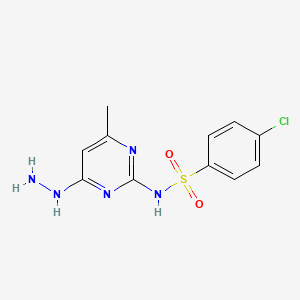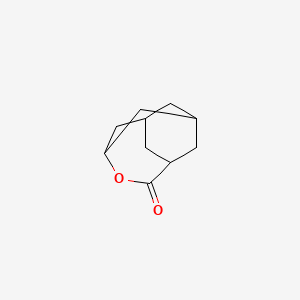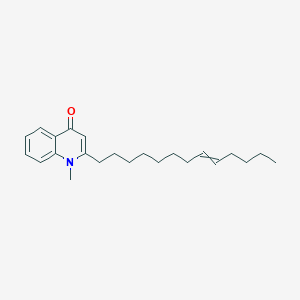![molecular formula C14H12Cl2N2S B1208519 1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B1208519.png)
1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea is a member of thioureas.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea and its derivatives have been a subject of interest for their crystal structures and molecular interactions. Studies reveal that these compounds often exhibit strong intramolecular hydrogen bonds, contributing to their stability and interaction potential. For instance, similar compounds, such as 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, have been synthesized and characterized, showing significant intramolecular hydrogen bonding and dimer formation through intermolecular interactions (Saeed & Parvez, 2005).
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives, including those similar to 1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea, have been found to be efficient enzyme inhibitors and sensors for heavy metals like mercury. A study on unsymmetrical thiourea derivatives demonstrated significant anti-cholinesterase activity against enzymes like acetylcholinesterase and butyrylcholinesterase, alongside their potential as mercury sensors using spectrofluorimetric techniques (Rahman et al., 2021).
Synthesis and Characterization
The synthesis and characterization of thiourea derivatives, including the synthesis of compounds like N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea, provide insights into the structural properties and potential applications of these compounds in various scientific domains. Such studies focus on spectroscopic techniques to elucidate the structures and properties of these derivatives (Yusof et al., 2010).
Antioxidant and Biological Activities
Research on thiourea derivatives also extends to their biological activities, including antioxidant, antibacterial, and antifungal properties. For example, certain thiourea compounds have been synthesized and shown to possess significant in-vitro cytotoxicity, antibacterial, and antifungal activities, highlighting their potential in medicinal chemistry (Khan et al., 2020).
Propiedades
Nombre del producto |
1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea |
|---|---|
Fórmula molecular |
C14H12Cl2N2S |
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea |
InChI |
InChI=1S/C14H12Cl2N2S/c15-11-6-2-1-5-10(11)9-17-14(19)18-13-8-4-3-7-12(13)16/h1-8H,9H2,(H2,17,18,19) |
Clave InChI |
RERGRKSECJIJMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=S)NC2=CC=CC=C2Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=S)NC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone](/img/structure/B1208439.png)
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![N-[4-(2-pyrimidinylsulfamoyl)phenyl]carbamic acid methyl ester](/img/structure/B1208443.png)
![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)



![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)


![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)
![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)